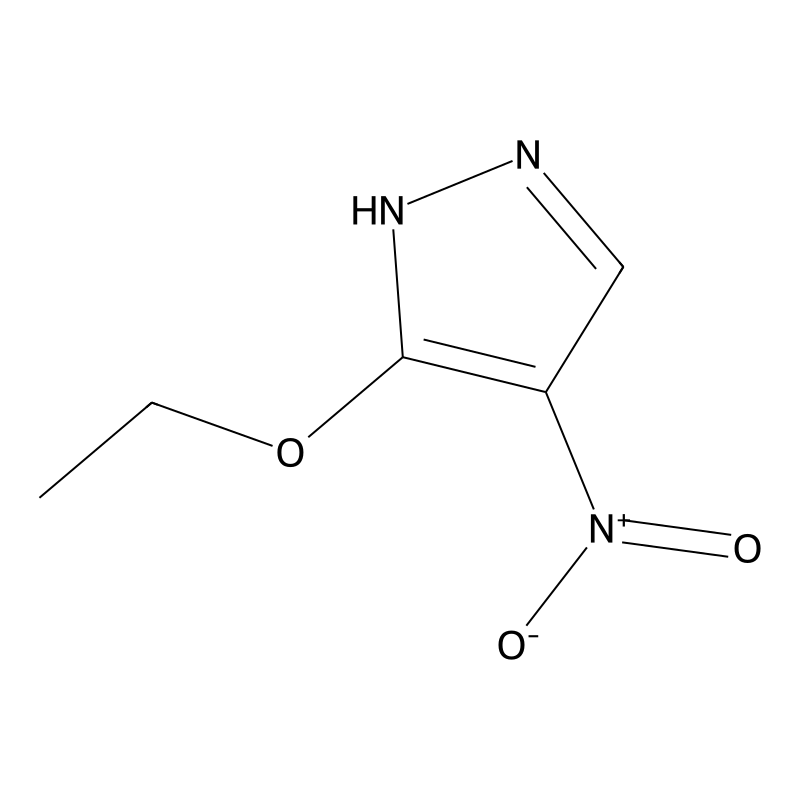3-Ethoxy-4-nitro-1H-pyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Pyrazolone derivatives have been used in the field of Organic & Biomolecular Chemistry .
- They have been used in the construction of chiral pyrazolone and pyrazole derivatives .
- Pyrazolone derivatives have been used as powerful synthons .
- Pyrazole derivatives have been used in the field of Medicinal Chemistry .
- They have been used as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
- Pyrazole derivatives have been used as anti-bacterial, diuretic, anti-hypertensive, anti-pyretic, analgesic, tranquillizer, anti-inflammatory, anti-convulsant, anti-thrombotic, anti-tumor and anti-tumor agents in medicinal therapy .
Enantioselective Synthesis
Pharmacological Activities
Medicinal Therapy
Pharmacy and Agro-Chemical Industries
- Pyrazole derivatives have been used in the field of Material Science .
- UV-active pyrazole derivatives may have applications as dye molecules or in polymer light emitting diodes .
- Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
UV-Active Applications
Synthesis and Properties
3-Ethoxy-4-nitro-1H-pyrazole is an organic compound characterized by its unique pyrazole ring structure, which includes an ethoxy group and a nitro group at specific positions on the ring. Its molecular formula is CHNO, with a molecular weight of 157.13 g/mol. The compound has garnered interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical reactivity.
The chemical behavior of 3-Ethoxy-4-nitro-1H-pyrazole can be characterized by several reactions typical of nitro-substituted pyrazoles:
- Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
- Reduction Reactions: The nitro group can be reduced to an amine, which may alter the compound's biological activity.
- Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones, forming more complex structures.
These reactions are essential for synthesizing derivatives that may exhibit enhanced or altered biological properties.
3-Ethoxy-4-nitro-1H-pyrazole has shown promising biological activities in preliminary studies:
- Antimicrobial Activity: Certain derivatives of pyrazoles have demonstrated effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
- Anti-inflammatory Properties: Some studies suggest that pyrazole compounds may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Potential as Explosives: Due to its nitro group, 3-Ethoxy-4-nitro-1H-pyrazole may also find applications in the development of energetic materials or explosives .
The synthesis of 3-Ethoxy-4-nitro-1H-pyrazole can be achieved through several methods:
- Nitration of Ethoxy-Pyrazoles: Starting from ethoxy-substituted pyrazoles, nitration can introduce the nitro group at the desired position.
- Reflux Method: A common method involves refluxing ethoxy-pyrazole with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids to achieve high yields .
- One-Pot Synthesis: Recent advancements have led to one-pot synthesis techniques that streamline the process, combining multiple reaction steps into a single procedure.
These methods highlight the versatility in synthesizing this compound and its derivatives.
3-Ethoxy-4-nitro-1H-pyrazole has several potential applications:
- Pharmaceuticals: Its biological activities make it a candidate for drug development targeting infections and inflammation.
- Agricultural Chemicals: The antimicrobial properties could be exploited in developing pesticides or herbicides.
- Material Science: Its unique chemical structure allows for exploration in creating new materials, particularly those requiring specific energetic properties.
Interaction studies involving 3-Ethoxy-4-nitro-1H-pyrazole focus on its reactivity with biological macromolecules and other chemicals:
- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its potential therapeutic effects.
- Reactivity with Nucleophiles: Investigating how it reacts with various nucleophiles can help predict its behavior in biological systems.
These studies are crucial for assessing the safety and efficacy of this compound in practical applications.
Several compounds share structural similarities with 3-Ethoxy-4-nitro-1H-pyrazole. Here are some notable ones:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Nitro-1H-pyrazole | Nitro group at position 3 | Commonly studied for explosive properties |
| 4-Nitro-1H-pyrazole | Nitro group at position 4 | Exhibits different reactivity patterns |
| 5-Ethyl-4-methylpyrazole | Ethyl and methyl substitutions | Potentially different biological activities |
| 3-Ethyl-5-methylpyrazole | Ethyl and methyl substitutions | May show unique pharmacological profiles |
The uniqueness of 3-Ethoxy-4-nitro-1H-pyrazole lies in its combination of an ethoxy group and a nitro group on the pyrazole ring, which may lead to distinctive chemical reactivity and biological activity compared to other similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








